molecular formula C20H23N3O2 B7190932 N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide

N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7190932
M. Wt: 337.4 g/mol
InChI Key: HEOOOUABLDCOIH-UHFFFAOYSA-N
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Description

N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and two phenyl groups with specific substituents

Properties

IUPAC Name

N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-8-14(2)10-17(9-13)16-6-7-23(12-16)20(25)22-18-5-3-4-15(11-18)19(21)24/h3-5,8-11,16H,6-7,12H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOOOUABLDCOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(C2)C(=O)NC3=CC=CC(=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution on the Phenyl Rings: The specific substituents on the phenyl rings can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoylphenyl)-3-phenylpyrrolidine-1-carboxamide: Lacks the dimethyl substituents on the phenyl ring.

    N-(3-carbamoylphenyl)-3-(4-methylphenyl)pyrrolidine-1-carboxamide: Has a single methyl substituent on the phenyl ring.

Uniqueness

N-(3-carbamoylphenyl)-3-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the phenyl ring may enhance its lipophilicity and potentially alter its interaction with biological targets.

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